molecular formula C5H4ClFN2 B2615183 5-Chloro-6-fluoropyridin-3-amine CAS No. 1256790-26-7

5-Chloro-6-fluoropyridin-3-amine

Cat. No.: B2615183
CAS No.: 1256790-26-7
M. Wt: 146.55
InChI Key: DFGHXBVWEYMWHZ-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted with chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then fluorinated using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure efficient halogenation and fluorination. The final product is typically purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the chlorine or fluorine atoms, leading to compounds with diverse chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Chloro-6-fluoropyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its halogenated pyridine structure. The synthesis typically involves the halogenation of pyridine derivatives, using methods such as chlorination of 2-aminopyridine followed by diazotization and fluorination processes. This compound serves as a building block in the synthesis of more complex organic molecules, especially in drug development .

Mode of Action
The primary mechanism of action for this compound involves its interaction with mitochondrial complex I, where it inhibits electron transport. This inhibition affects the energy production pathways within cells, leading to significant biological effects .

Biochemical Pathways
The compound primarily influences the electron transport chain in mitochondria, which is crucial for ATP production. Disruption of this pathway can lead to cellular energy depletion and subsequent cell death, particularly in rapidly proliferating cells such as cancer cells .

Biological Activity

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound may have potential as an anticancer agent due to its ability to induce cell death through energy depletion mechanisms .
  • Antimicrobial Properties : Studies suggest that it possesses fungicidal activity, making it a candidate for developing antifungal treatments .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces cell death via mitochondrial inhibition
AntimicrobialExhibits fungicidal properties
Precursor in Drug SynthesisUsed in developing bioactive compounds

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental models:

  • In Vivo Studies : In a study investigating BCL6 inhibitors, derivatives related to this compound were shown to have significant antiproliferative effects on cancer cells. The study emphasized the importance of maintaining adequate concentrations of these compounds to achieve therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : A comprehensive analysis revealed that modifications at the 5 and 6 positions of the pyridine ring significantly influenced the biological activity and potency of related compounds. For instance, substituting different groups at these positions altered their interaction with target proteins and affected their pharmacokinetic profiles .

Table 2: Structure-Activity Relationships

Modification Effect on Activity Reference
5-ChloroIncreased binding affinity to BCL6
6-FluoroEnhanced permeability but reduced cellular potency

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy. Studies suggest that optimizing these properties can enhance its potential as a drug candidate .

Properties

IUPAC Name

5-chloro-6-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHXBVWEYMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-26-7
Record name 5-chloro-6-fluoropyridin-3-amine
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